(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to the corresponding amine or alkane using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at 60°C.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding alcohol, while reduction with lithium aluminum hydride produces the corresponding amine .
Scientific Research Applications
(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral agents.
Industry: Utilized in the production of advanced materials and catalysts for various chemical processes
Mechanism of Action
The mechanism of action of (2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other biologically active molecules . The compound’s fluorine and pyrimidine moieties contribute to its binding affinity and selectivity for target proteins .
Comparison with Similar Compounds
Similar Compounds
6-Fluoropyridine-3-boronic acid: Similar structure but lacks the pyrimidine moiety.
3-Pyridinylboronic acid: Similar boronic acid functionality but without the fluorine and pyrimidine groups.
2-Fluoro-3-pyridineboronic acid: Similar fluorine and boronic acid groups but lacks the pyrimidine ring
Uniqueness
(2-Fluoro-6-(pyrimidin-5-yl)pyridin-3-yl)boronic acid is unique due to its combination of fluorine, pyridine, and pyrimidine moieties, which confer distinct chemical and biological properties. This combination enhances its reactivity and binding affinity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H7BFN3O2 |
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Molecular Weight |
218.98 g/mol |
IUPAC Name |
(2-fluoro-6-pyrimidin-5-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C9H7BFN3O2/c11-9-7(10(15)16)1-2-8(14-9)6-3-12-5-13-4-6/h1-5,15-16H |
InChI Key |
LZOMIAKBJGBQBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=C(C=C1)C2=CN=CN=C2)F)(O)O |
Origin of Product |
United States |
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